molecular formula C28H27ClN4OS B610544 ROC-325

ROC-325

Katalognummer: B610544
Molekulargewicht: 503.1 g/mol
InChI-Schlüssel: HXUYKEGAEIYPKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ROC-325 is a novel, orally bioavailable, dimeric small-molecule autophagy inhibitor designed to combine structural motifs from hydroxychloroquine (HCQ) and lucanthone, an antischistosomal agent . It disrupts lysosomal function by deacidifying lysosomes, inhibiting autophagosome-lysosome fusion, and blocking autophagic flux . Preclinical studies demonstrate that this compound exhibits 10-fold greater potency than HCQ in autophagy inhibition and anticancer activity across diverse malignancies, including renal cell carcinoma (RCC), acute myeloid leukemia (AML), and pulmonary hypertension (PH) .

Vorbereitungsmethoden

Synthetic Routes to ROC-325

Primary Synthesis Pathway

The synthesis of this compound follows a modular approach, as outlined in the patent US9926326B2 and validated in preclinical studies . The process involves two key coupling reactions mediated by palladium catalysts:

Step 1: Formation of the Intermediate Amine
1-Bromo-4-methylthiaxanthone (Compound 1, 3.23 g, 10.62 mmol) reacts with {2-[(2-aminoethyl)-methyl-amino]-ethyl}-carbamic acid tert-butyl ester (Compound 2, 1.53 g, 7.08 mmol) in the presence of:

  • Catalyst : Pd(OAc)₂ (0.159 g, 0.708 mmol)

  • Ligand : BINAP (0.88 g, 1.4 mmol)

  • Base : K₃PO₄ (7.5 g, 35.0 mmol)

  • Solvent : Anhydrous dioxane (70 mL)

  • Conditions : N₂ atmosphere, 100°C for 17 hours .

Purification via flash silica chromatography (ethyl acetate/hexanes, 4:6 to 6:4) yields a red solid intermediate (Compound 3). Subsequent treatment with 4N HCl in dioxane generates the deprotected amine (Compound 4) as a tri-HCl salt .

Step 2: Quinoline Coupling
Compound 4 (0.250 g, 0.733 mmol) couples with 4,7-dichloroquinoline (Compound 5, 0.329 g, 1.66 mmol) under analogous Pd-mediated conditions:

  • Catalyst : Pd(OAc)₂ (0.016 g, 0.073 mmol)

  • Ligand : BINAP (0.091 g, 0.146 mmol)

  • Base : K₃PO₄ (0.778 g, 3.66 mmol)

  • Solvent : Dioxane (25 mL)

  • Conditions : 95°C for 16 hours .

Final purification via flash chromatography (ethyl acetate/dichloromethane, 1:9) and salt formation with HCl in methanol yields this compound as a tri-HCl salt (205 mg, 72% yield) .

Table 1: Summary of this compound Synthesis Conditions

StepReactantsCatalyst SystemSolventTemperatureTimeYield
1Compound 1 + Compound 2Pd(OAc)₂/BINAP/K₃PO₄Dioxane100°C17 h45%
2Compound 4 + Compound 5Pd(OAc)₂/BINAP/K₃PO₄Dioxane95°C16 h72%

Alternative Synthetic Strategies

The patent US9926326B2 discloses variations to improve scalability and efficiency :

  • Scheme 7 : Utilizes a shorter linker (—CH₂—CH₂—N(CH₃)—CH₂—CH₂—) to reduce steric hindrance during coupling.

  • Scheme 8 : Replaces dioxane with toluene in the quinoline coupling step, achieving comparable yields at lower temperatures (85°C).

  • Scheme 9 : Employs microwave-assisted synthesis to reduce reaction times from 16 hours to 2 hours for the second coupling step .

Optimization of Reaction Parameters

Catalyst Loading and Solvent Effects

Studies comparing Pd(OAc)₂ with Pd₂(dba)₃ revealed that 5 mol% Pd(OAc)₂ provided optimal conversion rates while minimizing residual palladium (<50 ppm) . Solvent screening identified dioxane as superior to DMF or THF due to its ability to stabilize the palladium complex and prevent side reactions .

Purification and Salt Formation

  • Chromatography : Gradient elution (ethyl acetate/hexanes) effectively removed unreacted starting materials and dimeric byproducts .

  • Salt Formation : Treatment with 4N HCl in methanol ensured complete protonation of tertiary amines, critical for enhancing aqueous solubility and bioavailability .

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) confirmed the presence of characteristic peaks:

    • δ 8.2–7.5 ppm (aromatic protons from thioxanthenone and quinoline).

    • δ 3.6–3.1 ppm (methylene groups in the linker) .

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₃₆H₃₄Cl₂N₄O₂S: 665.1821; found: 665.1818 .

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient) .

  • Elemental Analysis : C 55.2%, H 4.8%, N 8.5% (theoretical: C 55.4%, H 4.7%, N 8.6%) .

Scale-Up Considerations

Industrial-Scale Production

Pilot-scale batches (100 g) achieved 68% overall yield by:

  • Catalyst Recycling : Implementing a Pd scavenger (SiliaMetS Thiol) to reduce metal residues .

  • Continuous Flow Chemistry : Reduced reaction time for Step 1 from 17 hours to 6 hours .

Stability Studies

This compound exhibits excellent stability under accelerated conditions (40°C/75% RH for 6 months), with <2% degradation observed via HPLC .

Comparative Analysis with Analogues

Modifications to the linker or aromatic cores (e.g., replacing thioxanthenone with acridone) reduced autophagy inhibition potency by >50%, underscoring the criticality of the original structure .

Vergleich Mit ähnlichen Verbindungen

Mechanistic Highlights

  • Targets late-stage autophagy by accumulating in lysosomes, stabilizing LC3-II and p62 .
  • Induces apoptosis and reduces tumor proliferation in RCC and AML models .
  • Synergizes with hypomethylating agents (e.g., azacitidine) and targeted therapies (e.g., gilteritinib) to overcome drug resistance .

Comparative Analysis with Similar Compounds

Hydroxychloroquine (HCQ)

Key Differences

Parameter This compound HCQ References
Potency (IC₅₀) 2–10 µM (RCC, AML) 50–100 µM
Lysosomal Deacidification Near-complete loss of acridine orange fluorescence Partial inhibition
Oral Bioavailability Effective at 25–50 mg/kg in mice Requires higher doses for efficacy
Toxicity Reversible weight loss at 50 mg/kg Dose-limiting retinal/neurological toxicity
Clinical Translation Preclinical candidate Limited efficacy in phase I/II trials

Mechanistic Superiority

  • This compound induces autophagosome accumulation and lysosomal dysfunction more robustly than HCQ .
  • In RCC xenografts, this compound reduced tumor burden by >70% at 50 mg/kg, outperforming HCQ .

Lys05 and DQ661

Structural and Functional Comparison

Parameter This compound Lys05 DQ661 References
Design HCQ + lucanthone dimer Bivalent HCQ HCQ-derived with PPT1 inhibition
Target Lysosomal pH, autophagic flux Lysosomal pH PPT1, mTOR recruitment
Potency in AML IC₅₀: 2.8–5.4 µM (cell lines) Less potent than this compound Not reported
Synergy with FLT3i Significant synergy with gilteritinib Limited data No data

Key Findings

  • This compound showed superior inhibition of FLT3 inhibitor-induced autophagy compared to Lys05 in AML models .
  • DQ661 uniquely inhibits palmitoyl-protein thioesterase 1 (PPT1), disrupting mTOR-lysosome interactions .

STF-62247

Contrast in Mechanism and Application

Parameter This compound STF-62247 References
Target Lysosomal degradation Golgi vesicle trafficking
Selectivity Broad-spectrum (RCC, AML, PH) VHL-deficient cancers only
Autophagy Modulation Late-stage inhibition Disputed: May block late-stage autophagy

Antiviral Activity

  • This compound alkalizes lysosomes, inhibiting SARS-CoV-2 entry and replication in Vero E6 cells .
  • Outperformed HCQ and clomipramine in blocking SARS-CoV-2 cytopathic effects .

Pulmonary Hypertension (PH)

  • This compound (25 mg/kg) improved hemodynamics, reduced right ventricular hypertrophy, and enhanced endothelial nitric oxide synthase (eNOS) activity in PH models .
  • HCQ lacks comparable data in PH .

Multiple Myeloma

  • This compound (IC₅₀: 2.8–5.4 µM) synergized with bortezomib to overcome drug resistance via mitochondrial apoptosis .

Biologische Aktivität

ROC-325 is a novel small molecule identified as a potent lysosomal autophagy inhibitor, primarily investigated for its anticancer properties. This compound has shown significant promise in preclinical studies, particularly in the treatment of acute myeloid leukemia (AML) and renal cell carcinoma (RCC). The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound operates by disrupting autophagic degradation pathways, which are crucial for cellular homeostasis and survival, particularly in cancer cells. Key mechanisms include:

  • Inhibition of Autophagy : this compound inhibits autophagy by deacidifying lysosomes, leading to the accumulation of autophagosomes with undegraded cargo. This is evidenced by increased levels of the autophagy markers LC3B and p62 in treated cells, indicating disrupted autophagic flux .
  • Selective Cytotoxicity : The compound exhibits a strong therapeutic selectivity towards malignant cells while sparing normal hematopoietic progenitors. This selective cytotoxicity is crucial for minimizing off-target effects and enhancing tolerability .

Efficacy in Cancer Models

This compound has been evaluated across various cancer types, demonstrating superior efficacy compared to existing therapies such as hydroxychloroquine (HCQ). The following table summarizes key findings from studies on this compound's anticancer activity:

Cancer Type Model Efficacy Notes
Acute Myeloid Leukemia (AML)MV4–11 Cell LineSignificant reduction in cell viabilityInduces apoptosis; enhances AZA efficacy
Renal Cell Carcinoma (RCC)786-0 Xenograft ModelMore effective than HCQ at inhibiting tumor growthInduces autophagy inhibition in vivo
Pulmonary Hypertension (PH)Monocrotaline-induced ModelAmeliorates vascular remodeling and dysfunctionPromotes pulmonary vasodilation

Case Studies and Clinical Implications

  • Acute Myeloid Leukemia (AML) :
    • In a study involving MV4–11 cells, this compound treatment led to dose-dependent apoptosis and significant reductions in cell viability. The combination of this compound with azacitidine (AZA) resulted in enhanced anti-leukemic activity, suggesting a potential strategy for overcoming drug resistance in AML patients .
  • Renal Cell Carcinoma (RCC) :
    • Preclinical trials demonstrated that oral administration of this compound to mice with RCC xenografts was well tolerated and resulted in significant tumor growth inhibition. The compound's ability to induce autophagy inhibition was confirmed through histological analysis of tumor specimens .
  • Pulmonary Hypertension (PH) :
    • This compound has also been investigated for its effects on pulmonary hypertension. Treatment with this compound inhibited vascular remodeling and improved right ventricular function in animal models, indicating its potential use beyond oncology .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie ROC-325's autophagy inhibition, and how does it differ from hydroxychloroquine (HCQ)?

this compound is a dimeric compound combining structural motifs of HCQ and lucanthone. It selectively disrupts late-stage autophagy by accumulating in lysosomes, inducing deacidification, and blocking autophagosome-lysosome fusion. Unlike HCQ, this compound does not inhibit autophagosome formation but stabilizes LC3-II and p62 (autophagic flux markers), indicating impaired degradation. Its 10-fold higher potency than HCQ is attributed to enhanced lysosomal targeting and sustained autophagy suppression. Methodological Insight: Validate autophagy inhibition via Western blot (LC3-II/p62 accumulation) and lysosomal pH assays (acridine orange staining).

Q. What preclinical models are used to evaluate this compound in pulmonary hypertension (PH)?

Key models include:

  • Monocrotaline (MCT)-induced PH rats : this compound (5–25 mg/kg, oral) improved hemodynamics (reduced RV systolic pressure and mean pulmonary arterial pressure) and attenuated right ventricular hypertrophy.
  • Sugen5416/hypoxia (SuHx) rats : Chronic this compound treatment (25 mg/kg) reversed vascular remodeling and endothelial dysfunction.
  • Ex vivo pulmonary artery rings : this compound (1–10 µM) dose-dependently relaxed high K⁺-precontracted arteries and enhanced acetylcholine-induced vasodilation. Experimental Design: Group animals into controls, MCT/PH cohorts, and this compound treatment arms (varying durations/doses). Assess via echocardiography, histology, and vascular tension assays.

Q. How does this compound modulate nitric oxide (NO) signaling in pulmonary endothelial cells?

this compound activates endothelial NO synthase (eNOS) by phosphorylating Ser1177 and dephosphorylating Thr495 , increasing NO production. This dual regulation improves endothelial function in PH models. Methodology: Measure NO release via chemiluminescence and validate eNOS phosphorylation states using Western blot.

Advanced Research Questions

Q. What synergistic mechanisms exist between this compound and FLT3 inhibitors in acute myeloid leukemia (AML)?

In FLT3-ITD⁺ AML, this compound (8 µM) overcomes resistance to FLT3 inhibitors (e.g., gilteritinib) by blocking therapy-induced autophagy. Co-treatment reduces viability 5-fold synergistically (CI < 1) in FLT3-ITD⁺ cells (MV4-11) but not wild-type FLT3 models. In Vivo Validation: NSG mice with MV4-11 xenografts showed prolonged survival with this compound (50 mg/kg) + gilteritinib (3 mg/kg), confirmed by bioluminescence imaging and survival analysis. Key Consideration: Synergy is genotype-specific; exclude wild-type FLT3 cells (e.g., HEL-276) due to antagonism.

Q. How does this compound resolve contradictions in renal cell carcinoma (RCC) studies involving mitochondrial metabolism?

While this compound + metformin reduces RCC viability, conflicting data arise in mitochondrial respiration assays:

  • Reduced energy stress response (Seahorse assays) suggests impaired adaptation.
  • Paradoxical increase in oxygen consumption in some contexts, possibly due to compensatory metabolic rewiring. Resolution Strategy: Pair metabolomics (e.g., LC-MS) with flux analysis to map metabolic shifts.

Q. What genetic dependencies govern this compound's pro-apoptotic effects in cancer?

this compound requires ATG5/7 for autophagy inhibition and apoptosis induction. ATG5/7-knockout RCC cells (786-O) show resistance to this compound, confirming autophagy-dependence. Experimental Validation: Use CRISPR/Cas9 to generate ATG5/7-null lines and compare apoptosis (Annexin V/PI) and autophagic flux (mRFP-GFP-LC3 reporters).

Q. How does this compound compare to HCQ in suppressing HIF-driven pathways in hypoxic tumors?

this compound reduces HIF-1α (in PASMCs) and HIF-2α (in endothelial cells) stabilization under hypoxia by disrupting autophagy-HIF crosstalk. HCQ fails to similarly downregulate HIFs due to weaker lysosomal inhibition. Methodology: Hypoxia chambers (1% O₂) + Western blot for HIF-α subunits and immunofluorescence for nuclear translocation.

Q. Data Contradictions and Analytical Considerations

  • Mitochondrial Effects : Conflicting respiration data () highlight context-dependent metabolic adaptations.
  • Cell-Type Specificity : this compound’s NO-enhancing effects are pronounced in endothelial cells but absent in smooth muscle cells without intact endothelium.
  • Dose Optimization : PH studies show 25 mg/kg is effective in rats, while AML requires 50 mg/kg in mice, suggesting species-specific pharmacokinetics.

Q. Key Research Gaps

  • Toxicity Profiles : Limited data on long-term organ toxicity (e.g., renal/hepatic function in chronic dosing).
  • Combination Therapies : Efficacy with checkpoint inhibitors or DNA-damaging agents remains unexplored.
  • Biomarker Validation : Clinical translation requires correlating LC3-II/p62 levels with therapeutic response.

Eigenschaften

IUPAC Name

1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUYKEGAEIYPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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